Diheptadecyl adipate
Description
Structure
2D Structure
Properties
CAS No. |
26719-27-7 |
|---|---|
Molecular Formula |
C40H78O4 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
diheptadecyl hexanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-43-39(41)35-31-32-36-40(42)44-38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
YKRHAKBRUIVEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diheptadecyl Adipate and Analogous Esters
Esterification Pathways in the Synthesis of Diheptadecyl Adipate (B1204190)
Esterification remains the most direct and widely employed route for producing diheptadecyl adipate, which involves the reaction of adipic acid with heptadecanol. The evolution of these techniques has been driven by the need for higher yields, reduced reaction times, and more environmentally benign processes.
The classical approach to synthesizing adipate esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (adipic acid) and an alcohol (heptadecanol). murov.info This equilibrium-limited reaction requires strategic optimization to achieve high conversion rates. murov.info A primary challenge is the presence of water as a byproduct, which can hydrolyze the ester product, thereby shifting the equilibrium back toward the reactants. murov.infosemanticscholar.org
Process optimization strategies are crucial for driving the reaction to completion. gd3services.com Common techniques include:
Use of Excess Reagent: Employing an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side. murov.infosemanticscholar.org For the synthesis of diethyl adipate, for instance, using three times the theoretical amount of ethanol (B145695) is recommended for complete esterification. orgsyn.org
Water Removal: Continuous removal of water as it is formed is a highly effective method. This is often accomplished through azeotropic distillation, where a solvent like toluene (B28343) is added to the reaction mixture. murov.info The toluene-water azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water. murov.info
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also lead to undesirable side reactions. For many adipate ester syntheses, temperatures are carefully controlled and often increased in stages, for example from 100 °C up to 180 °C or 200 °C. semanticscholar.orgwikipedia.org
The table below summarizes typical parameters for conventional esterification processes for adipate esters, which are applicable to this compound synthesis.
Table 1: Conventional Esterification Process Parameters for Adipate Esters| Parameter | Typical Value/Method | Purpose | Citation |
|---|---|---|---|
| Reactant Ratio | 1:2 to 1:10 (Acid:Alcohol) | Shift reaction equilibrium | semanticscholar.org |
| Temperature | 100°C - 200°C | Increase reaction rate | semanticscholar.orgwikipedia.org |
| Water Removal | Azeotropic distillation (e.g., with toluene) | Shift reaction equilibrium | murov.info |
| Pressure | Atmospheric or reduced pressure | Facilitate distillation | murov.info |
Catalysts are fundamental to modern esterification, significantly accelerating the reaction rate. These can be broadly categorized as homogeneous or heterogeneous systems.
Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids like concentrated sulfuric acid and organic acids such as p-toluenesulfonic acid. murov.info While effective, they present significant challenges, including difficulty in separation from the product mixture, reactor corrosion, and environmental concerns related to disposal. semanticscholar.org
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, research has increasingly focused on solid acid catalysts. These materials are easily separated from the reaction medium by filtration and can often be regenerated and reused, making the process more sustainable. semanticscholar.org Examples of heterogeneous catalysts used for adipate ester synthesis include:
Metal Oxides: Acidic metal oxides such as Nb₂O₅ have demonstrated high conversion rates (over 97%) and good selectivity in esterification-related reactions. rsc.org
Ion-Exchange Resins: Polystyrene sulfonic acid resins are effective catalysts. For example, a magnesium-modified version yielded 91.6% of di-n-butyl succinate, a related diester, at 120°C. semanticscholar.org
Zeolites: These microporous aluminosilicates can be used as shape-selective catalysts. Zeolite NaY has been employed in the synthesis of dimethyl adipate from adipic acid and dimethyl carbonate. chemicalbook.com
Metal-Organic Frameworks (MOFs): These materials have been used to synthesize di-n-butyl adipate with a 99.9% yield at 190°C. semanticscholar.org
Titanium-based Catalysts: Chelated titanium adipate has been prepared and used as a recyclable catalyst for the synthesis of diisooctyl adipate via a transesterification reaction, achieving a high ester exchange rate of 94.23%. rsc.orgresearchgate.net
Table 2: Comparison of Catalytic Systems for Adipate Ester Synthesis
| Catalyst Type | Example(s) | Advantages | Disadvantages | Reported Yield (Analogous Esters) | Citation(s) |
|---|---|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-TSA | High activity, low cost | Corrosive, difficult to separate | High | murov.info |
| Heterogeneous | Nb₂O₅, Zeolites, Ion-Exchange Resins, MOFs | Reusable, non-corrosive, easy separation | Higher initial cost, potential for lower activity | 91-99% | semanticscholar.orgrsc.org |
| Organometallic | Titanium Adipate | High efficiency, recyclable | Requires specific preparation | ~94% | rsc.orgresearchgate.net |
Bio-based and Sustainable Approaches to Adipate Ester Production
The increasing demand for sustainable and environmentally friendly chemical processes has spurred research into bio-based routes for producing adipate esters. These approaches utilize renewable resources and biocatalysts, offering a green alternative to conventional petroleum-based synthesis. ejosdr.com
Enzymes, particularly lipases, have emerged as powerful biocatalysts for esterification reactions. researchgate.net They offer several advantages over chemical catalysts, including high specificity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperatures and pressures), and avoidance of toxic metal residues. rsc.orgnih.gov
Immobilized lipases are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov Candida antarctica lipase (B570770) B (CALB), often supplied immobilized on a resin (e.g., Novozym 435), is one of the most effective and widely used enzymes for synthesizing adipate esters. researchgate.netnih.govplasticisers.org
Optimization of enzymatic synthesis often involves operating in a solvent-free system (SFS), which increases volumetric productivity and simplifies downstream processing. nih.gov The removal of byproducts, such as water or short-chain alcohols (in transesterification), is critical. Applying a vacuum to the reaction system has been shown to be a key factor in driving the reaction to 100% conversion for the synthesis of esters like di(2-ethylhexyl)adipate. semanticscholar.orgplasticisers.org
Table 3: Optimized Conditions for Enzymatic Synthesis of Adipate Esters
| Ester Product | Enzyme | Key Parameters | Conversion/Yield | Citation(s) |
|---|---|---|---|---|
| Di(oleyl) adipate | Immobilized Candida antarctica lipase | 60°C, 438 min, 500 rpm, solvent-free | 95.5% | nih.gov |
| Dimethyl adipate | Immobilized Candida antarctica lipase B | 58.5°C, 358 min, 12:1 methanol:acid ratio | 97.6% | researchgate.net |
| Di(2-ethylhexyl) adipate | Immobilized Candida antarctica lipase | 50°C, solvent-free, reduced pressure | ~100% | semanticscholar.orgplasticisers.org |
| Diisononyl adipate | Immobilized Thermomyces lanuginosus lipase | Application of vacuum was critical | 100% | researchgate.net |
A key aspect of sustainable chemistry is the use of renewable starting materials. The adipic acid component of this compound is traditionally derived from petroleum-based feedstocks like benzene. ejosdr.comresearchgate.net However, significant progress has been made in producing adipic acid from biorenewable sources, primarily biomass. ejosdr.comosti.gov
Lignocellulosic biomass, such as corn stover, is an abundant and inexpensive feedstock. researchgate.netosti.gov Several pathways have been developed to convert biomass-derived sugars (e.g., glucose) and other platform chemicals into adipic acid:
From Glucose: Biotechnological routes can convert glucose into adipic acid. osti.gov This can proceed through intermediates like glucaric acid, which is then catalytically hydrogenated, or via cis,cis-muconic acid. nih.govresearchgate.net
From Lignin (B12514952): Aromatic compounds derived from lignin can be converted to cis,cis-muconic acid, which is then hydrogenated to adipic acid. researchgate.net
From γ-Valerolactone (GVL): GVL, which can be produced from the cellulose (B213188) and hemicellulose fractions of biomass, can be catalytically upgraded to adipic acid. researchgate.net
These bio-based routes not only reduce reliance on fossil fuels but can also mitigate the environmental impact of conventional adipic acid production, which is a source of nitrous oxide (N₂O), a potent greenhouse gas. ejosdr.comosti.gov
Table 4: Pathways from Biorenewable Feedstocks to Adipic Acid
| Feedstock | Key Intermediate(s) | Process Type | Citation(s) |
|---|---|---|---|
| Glucose | Glucaric Acid | Chemo-catalytic | nih.gov |
| Glucose, Lignin | cis,cis-Muconic Acid | Bio-catalytic / Chemo-catalytic | osti.govresearchgate.net |
| Lignocellulose (Corn Stover) | γ-Valerolactone (GVL) | Chemo-catalytic | researchgate.net |
| Galactaric Acid | Muconate | Chemo-catalytic | ejosdr.com |
Novel Polymerization Strategies for Poly(adipate)ester Synthesis Relevant to this compound
While this compound is a small molecule diester, the chemistry of adipic acid is also central to the production of aliphatic polyesters, or poly(adipate)esters. These polymers are valued for their biodegradability. wikipedia.org The strategies used to create these polymers are relevant as they showcase advanced methods of forming ester linkages with adipate units.
Conventional methods for synthesizing poly(adipate)esters include:
Polycondensation: This involves reacting adipic acid (or its dimethyl ester) with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol, at high temperatures (e.g., 180-200°C) to form the polymer and a small molecule byproduct (water or methanol) that must be removed. wikipedia.org
Ring-Opening Polymerization (ROP): This method uses cyclic adipate esters as monomers. ROP can offer better control over the polymer's molecular weight and structure but often requires specific, and sometimes expensive, catalysts. wikipedia.org
Enzymatic Polymerization: Lipases, such as CALB, can also catalyze the polycondensation of divinyl adipate with diols or sugar alcohols like sorbitol under mild, solvent-free conditions. rsc.orgnih.gov This approach is part of a growing "green polymer chemistry" trend. nih.gov
More recently, innovative catalytic strategies have been developed to synthesize poly(adipate)esters from non-traditional feedstocks with high atom economy. One such method is the isomerizing dual hydroesterificative polymerization (IDHP) . This palladium-catalyzed process directly converts 1,3-butadiene, a diol, and carbon monoxide into poly(adipate)esters. researchgate.net This strategy avoids the need to first synthesize and purify adipic acid, offering a more direct and eco-friendly route to these important polymers. researchgate.net Incorporating long-chain diols into these polymerization processes allows for the synthesis of polyesters with tailored properties, analogous to how long-chain alcohols like heptadecanol are used to create diesters like this compound.
Table 5: Comparison of Polymerization Strategies for Poly(adipate)esters
| Strategy | Monomers | Key Features | Citation(s) |
|---|---|---|---|
| Melt Polycondensation | Adipic Acid + Diol | High temperatures; byproduct removal is critical | wikipedia.org |
| Enzymatic Polycondensation | Divinyl Adipate + Diol | Mild conditions; biocatalyst; no metal contaminants | rsc.orgnih.govd-nb.info |
| Ring-Opening Polymerization (ROP) | Cyclic Adipate Esters | Good control over polymer architecture | wikipedia.org |
| Isomerizing Dual Hydroesterificative Polymerization (IDHP) | 1,3-Butadiene + Diol + CO | High atom economy; avoids pre-synthesis of adipic acid | researchgate.net |
Investigative Studies on the Biodegradation and Environmental Dissipation of Diheptadecyl Adipate
Mechanistic Elucidation of Diheptadecyl Adipate (B1204190) Biodegradation
The biodegradation of diheptadecyl adipate is presumed to follow a pathway common to other diester plasticizers, initiated by the enzymatic hydrolysis of its ester linkages. This process breaks down the large parent molecule into smaller, more bioavailable intermediates that can be assimilated by microbial metabolic pathways.
The microbial degradation of a diester like this compound is expected to be a sequential, two-step hydrolysis process. The first step involves the cleavage of one ester bond to release a long-chain alcohol (heptadecanol) and form the corresponding monoester, monoheptadecyl adipate. The second step is the hydrolysis of the remaining ester bond in the monoester, yielding another molecule of heptadecanol and adipic acid. The resulting adipic acid and heptadecanol are then likely channeled into central metabolic pathways, such as the β-oxidation pathway for fatty acids, for complete mineralization to carbon dioxide and water under aerobic conditions.
While specific microorganisms capable of degrading this compound have not been documented, bacteria known for their ability to metabolize long-chain alkanes and other ester-based plasticizers are strong candidates. Genera such as Rhodococcus and Pseudomonas are frequently cited for their broad metabolic capabilities toward hydrophobic compounds. nih.govresearchgate.netoup.comnih.govmdpi.com For instance, strains of Rhodococcus rhodochrous have been shown to degrade di-2-ethylhexyl adipate (DEHA), a structurally related compound. nih.govresearchgate.net Similarly, Pseudomonas species are well-known for their ability to degrade long-chain alkanes and fatty acids, which are structurally similar to the heptadecyl chains of this compound. oup.comnih.gov
Table 1: Potential Microorganisms Involved in this compound Degradation (Based on Analogous Compounds)
| Microorganism Genus | Relevant Degradation Capabilities |
|---|---|
| Rhodococcus | Known to degrade various plasticizers, including adipate and phthalate esters, and other hydrophobic compounds. nih.govresearchgate.netmdpi.comnih.gov |
| Pseudomonas | Capable of degrading long-chain alkanes and alkylamines, indicating metabolic pathways for long aliphatic chains. oup.comnih.govnih.gov |
| Bacillus | Some species show esterase activity and the ability to degrade polyesters. |
| Actinomycetes | Often involved in the degradation of complex organic polymers in soil and compost environments. |
The key enzymes initiating the biodegradation of this compound are carboxylesterases (EC 3.1.1), a class of hydrolases that catalyze the cleavage of ester bonds. Within this class, lipases (triacylglycerol hydrolases, EC 3.1.1.3) and esterases (carboxyl ester hydrolases, EC 3.1.1.1) are primarily responsible. nih.gov
Lipases are particularly relevant for a substrate like this compound, which has very low water solubility due to its long C17 alkyl chains. nih.gov These enzymes are activated at the oil-water interface and preferentially hydrolyze esters of long-chain fatty acids and alcohols. In contrast, esterases typically act on more water-soluble, short-chain esters. The degradation process involves the hydrolysis of the ester linkages in this compound, releasing the constituent alcohol and dicarboxylic acid. researchgate.net The efficiency of these enzymes can be influenced by the length of the alcohol chain, with some lipases showing optimal activity for specific chain lengths. researchgate.netacs.org
Based on the established degradation pathways for other adipate diesters like di-2-ethylhexyl adipate (DEHA), a predictable series of metabolites would be formed during the biodegradation of this compound. nih.govresearchgate.net The initial hydrolytic attack would produce Monoheptadecyl adipate and Heptadecanol (1-heptadecanol). Subsequent hydrolysis of the monoester would yield Adipic acid and another molecule of Heptadecanol. These primary metabolites are then expected to be further catabolized by the microorganisms.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for the separation and identification of these metabolites from environmental or laboratory samples.
Table 2: Predicted Biodegradation Metabolites of this compound
| Metabolite | Chemical Formula | Formation Step |
|---|---|---|
| Monoheptadecyl adipate | C23H44O4 | Primary Hydrolysis |
| Heptadecanol | C17H36O | Primary & Secondary Hydrolysis |
| Adipic Acid | C6H10O4 | Secondary Hydrolysis |
Environmental Fate and Transport Research of this compound in Diverse Media
The environmental fate and transport of a chemical are dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for partitioning between different environmental compartments like water, soil, and air.
This compound, with its long C17 alkyl chains and high molecular weight, is expected to be a highly hydrophobic compound with extremely low water solubility and low vapor pressure. These properties suggest that in the environment, it will exhibit low mobility.
Terrestrial Ecosystems: When released to soil, this compound would strongly adsorb to soil organic matter. This high sorption potential, indicated by a predicted high organic carbon-water partition coefficient (Koc), would severely limit its leaching into groundwater. canada.ca Its low volatility means it is unlikely to partition significantly into the atmosphere from soil surfaces. Persistence in soil will be primarily determined by the rate of biodegradation. While the ester bonds are susceptible to hydrolysis, the low bioavailability of the sorbed, solid-state compound may lead to a relatively slow degradation rate, making it moderately persistent. concawe.euepa.gov
Aquatic Ecosystems: In aquatic environments, this compound is expected to rapidly partition from the water column to suspended solids and bottom sediments due to its hydrophobicity. canada.ca It is unlikely to remain dissolved in water in significant concentrations. Therefore, sediment becomes the primary sink for this compound in aquatic systems. Here, its persistence will depend on the local microbial communities and the availability of oxygen. Anaerobic biodegradation in deeper sediments is typically much slower than aerobic degradation in surface layers. nih.govresearchgate.net
The rate at which this compound biodegrades in the environment is influenced by a variety of abiotic and biotic factors. These factors affect both the metabolic activity of the degrading microorganisms and the bioavailability of the compound itself.
Temperature: Microbial activity and the rates of enzymatic reactions are highly dependent on temperature. Generally, biodegradation rates increase with temperature up to an optimum for the specific microbial community. researchgate.netsemanticscholar.orgnih.govactachemscand.org At lower temperatures, the viscosity of oily substances like this compound may increase, further reducing its bioavailability. globalsciencebooks.info
pH: The pH of the soil or water affects the growth and enzymatic activity of microorganisms. Most bacteria involved in the degradation of such compounds thrive in conditions close to neutral pH. Extreme acidic or alkaline conditions can inhibit microbial activity and slow down the hydrolysis of ester bonds. researchgate.netnih.gov
Oxygen Availability: Aerobic biodegradation is generally much faster and more complete than anaerobic degradation. The complete mineralization of this compound to CO2 and water requires oxygen. In anoxic environments, such as deep sediments or waterlogged soils, degradation would be significantly slower.
Bioavailability: As a large, hydrophobic molecule, the bioavailability of this compound is a critical limiting factor. Its tendency to sorb strongly to soil and sediment particles can make it inaccessible to microbial enzymes. nih.gov The presence of biosurfactants, either naturally produced by microorganisms or from other sources, could potentially enhance its solubility and degradation rate. nih.gov
Table 3: Key Environmental Factors Affecting Biodegradation of this compound
| Factor | Influence on Biodegradation Rate |
|---|---|
| Temperature | Rate generally increases with temperature to an optimum, then decreases. nih.gov |
| pH | Optimal rates typically occur near neutral pH (6-8); extreme pH inhibits microbial activity. nih.gov |
| Oxygen | Aerobic degradation is significantly faster and more complete than anaerobic degradation. |
| Nutrients | Lack of essential nutrients (e.g., nitrogen, phosphorus) can limit microbial growth. |
| Bioavailability | Low water solubility and strong sorption to soil/sediment limit accessibility to microbes, reducing degradation rates. nih.gov |
Comparative Biodegradation Assessments of Long-Chain Adipate Esters
The environmental fate of this compound, a long-chain adipate ester, is intrinsically linked to its biodegradability. While specific empirical data on the biodegradation of this compound is not extensively available in the public domain, a comparative assessment with other long-chain adipate esters provides critical insights into its likely environmental persistence and degradation pathways. Research into the biodegradation of structurally similar diesters consistently demonstrates a significant relationship between the length of the alkyl chain and the rate of microbial degradation.
Detailed Research Findings
Studies investigating the biodegradation of a series of adipate esters have revealed a general trend: as the length of the alkyl chain increases, the rate of biodegradation tends to decrease. This phenomenon is attributed to several factors, including decreased water solubility and increased steric hindrance, which can limit the efficiency of enzymatic hydrolysis of the ester bonds by microbial lipases and esterases.
One study on the biodegradation of alkyl butoxyethyl adipates clearly illustrated this inverse relationship. The research demonstrated that the rate of hydrolysis and subsequent degradation of these compounds slowed as the alkyl chain length increased from butyl to decyl. Specifically, the formation of the corresponding alcohol metabolites, a key step in the biodegradation process, was observed to be slowest for the decyl ester, indicating that the longer alkyl chain impedes the rate of degradation mdpi.com. This principle suggests that this compound, with its C17 alkyl chains, would be expected to biodegrade at a slower rate than its shorter-chain counterparts, such as dioctyl adipate or didecyl adipate.
While the term "ready biodegradability" is often assessed using standardized tests like the OECD 301 series, such data for very long-chain adipate esters is scarce oecd.orgoecd.orgunit.noconcawe.eu. These tests impose stringent conditions, and substances with low water solubility can be challenging to evaluate accurately. A "pass" in these tests indicates that a substance is likely to be rapidly and completely biodegraded in the environment. Conversely, a "fail" does not necessarily mean the substance is non-biodegradable but may suggest that degradation occurs more slowly or requires specific environmental conditions or microbial adaptation.
Interactive Data Table: Comparative Biodegradation Trends of Dialkyl Adipates
The following table provides a representative comparison of the expected biodegradation trends for a series of linear dialkyl adipates based on the established principle of the influence of alkyl chain length. Please note that the biodegradation rates are presented qualitatively due to the lack of specific, directly comparable numerical data for all compounds under identical test conditions.
| Adipate Ester | Chemical Formula | Alkyl Chain Length | Expected Relative Biodegradation Rate |
| Dihexyl Adipate | C18H34O4 | C6 | Higher |
| Dioctyl Adipate | C22H42O4 | C8 | Moderate to High |
| Didecyl Adipate | C26H50O4 | C10 | Moderate |
| Didodecyl Adipate | C30H58O4 | C12 | Low to Moderate |
| Ditetradecyl Adipate | C34H66O4 | C14 | Low |
| Dihexadecyl Adipate | C38H74O4 | C16 | Very Low |
| This compound | C40H78O4 | C17 | Very Low |
| Dioctadecyl Adipate | C42H82O4 | C18 | Very Low |
Research Applications of Diheptadecyl Adipate in Advanced Material Systems
Polymeric Material Modification and Functionalization with Diheptadecyl Adipate (B1204190)
As a high-molecular-weight ester, diheptadecyl adipate is expected to function as a secondary or polymeric plasticizer, valued for its potential for low migration and long-term stability in a polymer matrix.
The compatibility and interfacial dynamics between a plasticizer and a polymer are critical for the long-term performance of the plasticized material. This relationship is governed by factors such as polarity, molecular weight, and the chemical structure of both the polymer and the plasticizer. specialchem.com
General Principles of Adipate Plasticizer-Polymer Interaction:
Mechanism of Plasticization: Plasticizers work by embedding themselves between polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. This increases flexibility and processability. specialchem.com The efficiency of this process depends on the plasticizer's ability to solvate the polymer chains. specialchem.com
Influence of Alkyl Chain Length: For dialkyl adipates, as the length of the alkyl chain increases, their compatibility with polar polymers like PVC may decrease. specialchem.com While shorter-chain adipates like dioctyl adipate (DOA) are considered primary plasticizers, longer-chain variants are often less compatible and may be used in blends to optimize properties. specialchem.comspecialchem.com The large C17 chains of this compound would likely result in lower compatibility with highly polar polymers compared to C8 or C10 adipates.
Interfacial Dynamics: The interface between the plasticizer and polymer is not static. A dynamic equilibrium exists where plasticizer molecules continuously interact with the polymer chains. nsf.gov Suppressed mobility of polymer chains at the interface can occur, influencing the material's bulk properties. nsf.govarxiv.org For a large molecule like this compound, its mobility within the polymer matrix would be relatively low, contributing to permanence but potentially leading to slower integration during processing.
Expected Properties of this compound as a Plasticizer: Due to its high molecular weight, this compound would be expected to exhibit low volatility and high permanence, reducing issues like plasticizer migration and extraction. However, its compatibility might be limited, particularly in high concentrations.
Table 1: Comparative Properties of Common Adipate Plasticizers This table provides a comparative look at various adipate esters to infer the potential characteristics of this compound. Data for this compound is not available and is therefore listed as "Not Available."
| Property | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diisodecyl Adipate (DIDA) | This compound |
|---|---|---|---|---|
| Molecular Formula | C22H42O4 | C24H46O4 | C26H50O4 | C40H78O4 |
| CAS Number | 123-79-5 | 33703-08-1 | 27178-16-1 | 26719-27-7 |
| Primary Function | Primary Plasticizer | Primary Plasticizer | Primary Plasticizer | Expected Secondary/Polymeric Plasticizer |
| Key Feature | Excellent low-temperature flexibility. silverfernchemical.com | Greater permanence than DOA. exxonmobilchemical.com | Good low-temperature properties. | Not Available |
| Compatibility w/ PVC | Good | Good | Fair to Good specialchem.com | Expected to be limited |
Adipate-based polyesters, such as Poly(butylene adipate-co-terephthalate) (PBAT) and Poly(butylene succinate-co-adipate) (PBSA), are at the forefront of biodegradable polymer research. mdpi.comnih.gov These materials are valued for their flexibility and biodegradability, making them suitable for applications like packaging films. mdpi.comdeakin.edu.au
While this compound itself is a simple diester and not a polyester, its structural components (adipic acid) are fundamental to these biodegradable polymers. Research in this area often focuses on blending these polymers with other materials like thermoplastic starch (TPS) or reinforcing them with natural fibers to improve properties and reduce cost. mdpi.comnih.gov
The addition of adipate plasticizers to biodegradable polymer blends, such as those containing polylactic acid (PLA), can enhance flexibility and improve interfacial adhesion between different polymer phases. sciepublish.com For instance, adipate-based plasticizers have been shown to improve the mechanical properties and flexibility of PLA/TPS blends. Given its large molecular structure, this compound could potentially act as a softening agent in biodegradable composites, though its own biodegradability would need to be assessed. The long alkyl chains might slow the biodegradation process compared to shorter-chain adipates.
This compound as a Component in Advanced Lubricant Formulations: Research Perspectives
Diesters, including adipates, are well-established as synthetic lubricant basestocks (API Group V). They are prized for their excellent low-temperature properties, good solvency, high flash points, and thermal stability. atamanchemicals.com Longer-chain esters are specifically used as lubricants that offer stable lubricity and corrosion protection at both high and low temperatures. chemicalland21.com
A historical technical document mentions "this compound" in the context of synthetic lubricants from branched-chain diesters, suggesting its consideration for applications requiring very low pour points, such as in aviation. dtic.mil Adipate esters are often used in formulations for automotive and industrial lubricants, including gear oils and compressor oils, sometimes in combination with other synthetic basestocks like polyalphaolefins (PAOs). atamanchemicals.com
The large size of the heptadecyl groups would suggest that this compound could offer:
Low Volatility: Essential for high-temperature applications to minimize lubricant loss.
High Viscosity Index: Indicating a smaller change in viscosity with temperature fluctuations.
Good Lubricity: The long alkyl chains can form a durable lubricating film.
Explorations of this compound in Functionalized Coating and Film Technologies
In coatings and films, plasticizers are used to provide flexibility and prevent cracking. Adipate esters are employed in applications such as food packaging films, where they improve the mechanical properties of polymers like PVC. specialchem.comnih.gov For example, di-(2-ethylhexyl) adipate (DEHA) is commonly used in cling films for food packaging. nih.gov
The choice of adipate often depends on the required balance between flexibility, permanence, and regulatory approval. Diisodecyl adipate has been studied as a plasticizer in hybrid silane (B1218182) films for coating tinplate, where it helps to create a thicker, more uniform, and flexible protective layer. researchgate.net
Given its expected high permanence and low migration, this compound could theoretically be explored in specialized functional coatings where long-term stability and minimal leaching are critical. Its large molecular size would make it less likely to migrate out of the film, ensuring the coating retains its flexibility and integrity over time. However, its compatibility with the coating's base polymer would be a key factor in its suitability. google.com
Analytical Methodologies and Characterization Techniques for Diheptadecyl Adipate
Advanced Spectroscopic Characterization of Diheptadecyl Adipate (B1204190) and its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of diheptadecyl adipate. Methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about its functional groups and atomic connectivity.
While specific spectra for this compound are not widely published, data from analogous long-chain dialkyl adipates and adipate-based polymers allow for an accurate prediction of its characteristic spectral features.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to show characteristic absorption bands. Strong bands related to the stretching of the carbonyl (C=O) double bond in the ester group are typically observed around 1730-1750 cm⁻¹. Other significant bands include the symmetric and asymmetric stretching of C-H bonds in the long methylene (B1212753) chains (-(CH₂)₁₆-) of the heptadecyl groups, which appear around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The C-O stretching vibrations of the ester linkage are expected in the 1000-1300 cm⁻¹ region. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound would feature distinct signals. The protons on the methylene groups adjacent to the ester oxygen (–O–CH₂–) would appear as a triplet at approximately 4.0-4.2 ppm. The methylene groups adjacent to the carbonyl group (–C(=O)–CH₂–) would produce a triplet around 2.2-2.4 ppm. The numerous methylene groups in the long alkyl chains would create a large, complex signal in the 1.2-1.7 ppm range, while the terminal methyl (–CH₃) protons would appear as a triplet around 0.8-0.9 ppm.
¹³C NMR: The carbon NMR spectrum offers complementary structural information. The carbonyl carbon (C=O) of the ester is the most deshielded, with a chemical shift around 173 ppm. mdpi.com The carbon of the methylene group attached to the ester oxygen (–O–CH₂–) would resonate at approximately 65-66 ppm. rsc.org The carbons of the methylene groups adjacent to the carbonyl and those within the long alkyl chain would have characteristic signals in the 24-34 ppm range. mdpi.comrsc.org
A summary of expected spectroscopic data for this compound, extrapolated from similar adipate esters, is presented below.
| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift / Wavenumber |
| FTIR | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ |
| FTIR | C-H Stretch (Aliphatic) | ~2850-2920 cm⁻¹ |
| FTIR | C-O Stretch (Ester) | ~1000-1300 cm⁻¹ |
| ¹H NMR | -O-CH₂ -R | ~4.0-4.2 ppm |
| ¹H NMR | -C(=O)-CH₂ - | ~2.2-2.4 ppm |
| ¹H NMR | -(CH₂ )n- | ~1.2-1.7 ppm |
| ¹H NMR | -CH₃ | ~0.8-0.9 ppm |
| ¹³C NMR | C =O | ~173 ppm |
| ¹³C NMR | -O-C H₂-R | ~65-66 ppm |
| ¹³C NMR | -C(=O)-C H₂- | ~34 ppm |
| ¹³C NMR | -(C H₂)n- | ~24-32 ppm |
Chromatographic and Mass Spectrometric Approaches for this compound Analysis
Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the separation, identification, and quantification of semivolatile organic compounds like this compound from complex mixtures.
GC/MS is a powerful technique for analyzing thermally stable and volatile compounds. For long-chain esters like this compound, a high-temperature capillary column is typically used for separation. The development of a robust GC/MS method involves optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., scan mode vs. selected ion monitoring, SIM). oregonstate.edu
Method validation is critical to ensure the reliability of the analytical data. diva-portal.org This process involves assessing several key performance characteristics, as detailed in guidelines from bodies like the International Council for Harmonisation (ICH). diva-portal.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined range (e.g., 5 to 1000 ng/g), with correlation coefficients (r²) greater than 0.99 being desirable. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often determined through recovery studies in spiked matrix samples. Precision measures the degree of agreement among a series of measurements under the same conditions and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov Relative standard deviation (RSD) or coefficient of variance (CV) values are typically used to express precision, with values under 15% often considered acceptable. nih.govmdpi.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
The table below summarizes typical validation parameters for GC/MS methods used for analyzing adipate esters.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |
| Accuracy (Recovery) | 80-120% | nih.gov |
| Precision (RSD or CV) | < 15% | nih.govmdpi.com |
| Limit of Quantification (LOQ) | Dependent on matrix and instrumentation | mdpi.com |
Effective sample preparation is crucial for isolating this compound from the sample matrix and removing interfering substances prior to instrumental analysis. The choice of extraction technique depends on the physical and chemical properties of the sample matrix. researchgate.net
Extraction from Solid and Liquid Matrices:
Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquid phases. For extracting adipates from aqueous samples, an organic solvent like chloroform (B151607) or acetonitrile (B52724) is used. cdc.gov
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent cartridge that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. SPE is widely used for cleaning up complex extracts, such as those from food or environmental samples, and can achieve high extraction efficiencies (85-106%) for adipate plasticizers. nih.gov
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption. thermofisher.com It is particularly effective for extracting semivolatile compounds from solid matrices. researchgate.netthermofisher.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While popular for pesticide analysis, the QuEChERS approach, which involves a salting-out liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup, has been adapted for other analytes, including plasticizers in various matrices. nih.goveurl-pesticides.eu
Optimization of these protocols involves selecting the appropriate extraction solvent, modifying pH, adjusting the solvent-to-sample ratio, and, for techniques like ASE, optimizing temperature and pressure. thermofisher.com The goal is to maximize the recovery of this compound while minimizing the co-extraction of matrix components that could interfere with the GC/MS analysis. eurl-pesticides.eu
Theoretical and Computational Studies on Diheptadecyl Adipate Chemistry
Quantum Chemical and Molecular Dynamics Simulations of Diheptadecyl Adipate (B1204190)
Quantum chemical (QC) and molecular dynamics (MD) simulations are foundational computational techniques for exploring the molecular world. mdpi.comarxiv.org QC methods, based on solving the electronic Schrödinger equation, provide detailed information about electronic structure, reaction mechanisms, and molecular properties. mdpi.com MD simulations, on the other hand, track the movement of atoms and molecules over time, offering a "computational molecular microscope" to study dynamic processes and macroscopic properties. mdpi.com
Quantum Chemical Simulations
Quantum mechanical simulations can be employed to understand the intrinsic properties of the diheptadecyl adipate molecule. creative-quantum.eu Methods like Density Functional Theory (DFT) are particularly suitable for large molecules, balancing computational cost with accuracy. mdpi.com
Key applications for this compound would include:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including the arrangement of its long alkyl chains.
Electronic Property Calculation: Mapping the electron density and electrostatic potential to identify reactive sites, such as the carbonyl carbons of the ester groups.
Vibrational Analysis: Calculating infrared and Raman spectra to help interpret experimental data and confirm molecular structure.
Reaction Energetics: Modeling the hydrolysis of the ester linkages or its thermal decomposition, providing insights into its stability and degradation pathways.
Molecular Dynamics Simulations
MD simulations are ideal for studying the behavior of this compound in bulk phases or when interacting with other molecules, such as in a polymer matrix or a lubricant formulation. tum.de These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com
For this compound, MD simulations could be used to:
Predict Physical Properties: Calculate properties like density, viscosity, and glass transition temperature by simulating a large number of molecules in a virtual box.
Analyze Conformational Dynamics: Study how the long heptadecyl chains flex and fold, which influences the material's macroscopic properties like flexibility and melting point. mdpi.com
Simulate Interactions: Model how this compound molecules interact with polymer chains (e.g., PVC) when used as a plasticizer, or with metal surfaces when used as a lubricant.
Study Diffusion and Transport: Investigate the migration of this compound within a material, which is crucial for understanding plasticizer leaching or lubricant film formation.
A typical MD simulation setup for a system containing this compound would involve the parameters outlined in the table below.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | COMPASS, AMBER, GROMOS | Describes the inter- and intramolecular forces. mdpi.com |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. mdpi.com |
| Temperature | 298 K (or relevant temp.) | Set to the temperature of interest for the system's behavior. mdpi.com |
| Pressure | 1 atm (or relevant pressure) | Set to the pressure of interest. mdpi.com |
| Time Step | 1-2 fs | The interval between calculation steps, balancing accuracy and computational time. mdpi.com |
| Simulation Length | nanoseconds (ns) to microseconds (µs) | The total duration of the simulation, which needs to be long enough to capture the process of interest. |
| Boundary Conditions | Periodic | Simulates a bulk system by replicating the simulation box in all directions. tum.de |
By applying these established simulation techniques, a detailed, atomistic understanding of this compound's chemical and physical behavior can be developed, guiding its application and the design of new materials.
Structure-Reactivity and Structure-Function Relationship Investigations of this compound Esters
The concept of structure-reactivity and structure-function relationships is fundamental to chemistry, positing that a molecule's structure dictates its behavior. numberanalytics.com For adipate esters, the nature of the alcohol-derived alkyl chains significantly influences their physical and functional properties.
Investigations into diesters have shown that properties like viscosity and thermal stability are highly dependent on the structure of the ester's side chains. dtic.mil For example, increasing the chain length or introducing branching can have predictable effects. dtic.mil
A key example of a structure-function relationship for a this compound is found in the study of synthetic lubricants. One specific this compound, di-(.(3-ethylamyl),4-ethyloctyl) adipate, was synthesized and its properties evaluated. dtic.mil The complex branching in its heptadecyl chains is a deliberate structural feature designed to influence its performance as a lubricant. dtic.mil
The table below summarizes the relationship between structural features of adipate esters and their functional properties, which would be applicable to this compound.
| Structural Feature | Effect on Function | Example Application |
| Long Alkyl Chains (e.g., Heptadecyl) | Increases molecular weight and van der Waals forces, leading to higher viscosity and boiling point. Reduces volatility. | Lubricants, plasticizers for high-temperature applications. |
| Branching in Alkyl Chains | Increases viscosity compared to linear chains of the same carbon number. Can disrupt packing and improve low-temperature fluidity. dtic.mil | Synthetic lubricants designed for specific viscosity-temperature characteristics. dtic.mil |
| Ester Functional Groups | Provide polarity, enabling interaction with polar polymers like PVC, which is the basis for its function as a plasticizer. The ester bond is also a site for potential hydrolysis. | Plasticizers, base oils for lubricants. |
The reactivity of this compound is also governed by its structure. The ester groups are the most reactive sites, susceptible to hydrolysis under acidic or basic conditions. The long, bulky heptadecyl groups can sterically hinder the approach of reactants to the carbonyl carbon, potentially making this compound less reactive to hydrolysis than adipate esters with smaller alkyl chains. This increased stability is often a desirable trait in applications like lubricants and plasticizers. mdpi.com
Predictive Modeling of this compound Behavior in Complex Systems
Predictive modeling uses statistical algorithms and machine learning to forecast outcomes based on input data. ijrpr.com In chemistry, this approach can predict the properties of a compound or its behavior in a complex mixture, reducing the need for extensive trial-and-error experiments. patheon.com For a compound like this compound, which is often used as a component in formulations, predictive modeling is a valuable tool.
While specific predictive models for this compound are not documented in the literature, the framework for creating them is well-established. These models are built by training algorithms on large datasets of known compounds and their measured properties.
Applications in Material Science:
When used as a plasticizer in a polymer like PVC, the performance of this compound depends on a complex interplay of factors including its concentration, the polymer's molecular weight, and the presence of other additives. Predictive models can be developed to forecast key performance indicators:
Plasticizer Efficiency: Predicting the reduction in the glass transition temperature (Tg) of PVC for a given concentration of this compound.
Migration/Leaching: Modeling the rate at which the plasticizer will migrate out of the polymer matrix over time and under different environmental conditions (e.g., temperature, contact with solvents).
Mechanical Properties: Forecasting the final tensile strength, elongation, and hardness of the plasticized PVC.
Applications in Lubricant Formulation:
In complex lubricant systems, predictive models can optimize formulations containing this compound as a base oil or additive.
Viscosity Index Prediction: Modeling how the addition of this compound will affect the viscosity of the lubricant blend at different temperatures.
Performance Forecasting: Using data-driven approaches to predict the lubricant's performance in terms of friction reduction and wear protection based on its composition. towardsdatascience.com
The development of such a model involves several steps, as outlined in the table below.
| Modeling Step | Description | Example for this compound |
| Data Collection | Gather a large dataset of different adipate esters and their measured properties (e.g., viscosity, Tg depression, solubility). | Collect data on various linear and branched dialkyl adipates. |
| Feature Engineering | Convert molecular structures into numerical descriptors (e.g., molecular weight, carbon number, branching index, electronic properties from QC). | For this compound, descriptors would include a carbon number of 40, and specific indices for the branching pattern. |
| Model Training | Use machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to find a mathematical relationship between the features and the target property. | Train a model to predict the viscosity index based on the structural descriptors of the adipate esters in the dataset. |
| Model Validation | Test the model's predictive power on a separate set of compounds that were not used in the training process. | Use the trained model to predict the viscosity index of this compound and compare it to an experimental value. |
By leveraging these predictive modeling techniques, the behavior of this compound in complex systems can be anticipated, enabling more efficient and targeted formulation design in the chemical industry. researchgate.net
Q & A
Q. How can enzymatic synthesis of diheptadecyl adipate be optimized in solvent-free systems?
Methodological Answer: Optimization requires a combination of response surface methodology (RSM) and ANOVA to identify critical variables. For example, a central composite rotatable design with factors such as temperature, reaction time, enzyme loading, and agitation speed can model reaction efficiency. Quadratic polynomial models are often most suitable for fitting experimental data, as shown in lipase-catalyzed adipate ester synthesis . Validate predicted vs. observed yields statistically to refine the model.
Q. What analytical techniques are recommended for characterizing thermal properties and phase behavior of this compound?
Methodological Answer: Differential scanning calorimetry (DSC) is critical for determining melting points and phase transition enthalpies. Pair this with fitting equations (e.g., Eq. 2 in ) to model liquidus curves and assess deviations between experimental and theoretical data . Additionally, gas chromatography (GC) using NIST reference data ensures purity analysis, while infrared spectroscopy (FTIR) validates ester bond formation .
Q. How can researchers ensure purity and structural accuracy of synthesized this compound?
Methodological Answer: Combine chromatographic (GC, HPLC) and spectroscopic (NMR, FTIR) methods. For example, GC retention indices cross-referenced with NIST databases confirm molecular identity . NMR analysis (e.g., H and C) resolves structural ambiguities, while elemental analysis verifies stoichiometric ratios.
Advanced Research Questions
Q. How should contradictions in toxicological data (e.g., carcinogenicity in rodents) be addressed?
Methodological Answer: Discrepancies between species (e.g., liver tumors in mice but not rats) require mechanistic studies. Use in vitro assays (e.g., CYP450 enzyme activity) to compare metabolic pathways. Dose-response studies under OECD Guideline 453 can clarify thresholds for carcinogenic effects. Prioritize histopathological analysis of target organs and genomic profiling to identify species-specific susceptibility factors .
Q. What methodologies are suitable for assessing ecological risks of this compound given limited degradation data?
Methodological Answer: Apply predictive models like quantitative structure-activity relationships (QSARs) to estimate biodegradation potential and bioaccumulation factors. Conduct microcosm experiments to simulate environmental persistence under varying pH and temperature conditions. Pair this with Daphnia magna acute toxicity assays as a preliminary ecotoxicological screen .
Q. How can thermodynamic models (e.g., local composition theories) predict phase behavior in adipate-containing mixtures?
Methodological Answer: Use the nonrandom two-liquid (NRTL) or Wilson equations to model activity coefficients in liquid mixtures. For strongly nonideal systems, incorporate a nonrandomness parameter () to improve accuracy. Validate predictions against experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data, as demonstrated in for adipate esters .
Q. What experimental designs are optimal for evaluating developmental and reproductive toxicity (DART) of this compound?
Methodological Answer: Follow OECD Guideline 421, which includes multi-generational studies in rats. Key endpoints: gonadal function, mating behavior, and fetal viability. Use maximum tolerated doses (MTDs) to ensure systemic exposure. Histopathology of reproductive organs and hormone level assays (e.g., testosterone, estradiol) are critical for mechanistic insights .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile discrepancies between predicted and experimental yields in adipate synthesis?
Methodological Answer: Perform residual analysis to identify outliers or systematic errors in RSM models. Cross-validate with alternative designs (e.g., Box-Behnken). If agitation speed or enzyme stability introduces variability, conduct time-course studies to monitor intermediate formation .
Q. What statistical approaches validate the safety of this compound in the absence of comprehensive toxicological data?
Methodological Answer: Apply benchmark dose (BMD) modeling to extrapolate safe exposure levels from limited datasets. Use read-across strategies with structurally similar esters (e.g., diethylhexyl adipate) to infer toxicity profiles, supplemented by in silico tools like ToxCast for hazard prioritization .
Tables of Critical Data
Key Research Gaps Identified
Ecotoxicity Data : Limited experimental data on biodegradation and aquatic toxicity ().
Human Health Risks : No epidemiological studies on chronic exposure ().
Thermodynamic Modeling : Need for expanded datasets for adipate mixtures under extreme conditions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
